An In-Depth Technical Guide to Diethyl Phosphate-13C4 Sodium Salt (CAS 1329613-90-2) for Advanced Analytical Applications
An In-Depth Technical Guide to Diethyl Phosphate-13C4 Sodium Salt (CAS 1329613-90-2) for Advanced Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Diethyl Phosphate-13C4 Sodium Salt, a critical tool in modern analytical chemistry. As a senior application scientist, this document moves beyond a simple product description to offer in-depth, field-proven insights into its properties, applications, and the methodologies that ensure its effective use. The focus is on providing the causal understanding behind experimental choices, empowering researchers to not only replicate methods but also to innovate upon them.
Executive Summary: The Quintessential Internal Standard
Diethyl Phosphate-13C4 Sodium Salt is the isotopically labeled analog of diethyl phosphate (DEP). DEP is a primary metabolite of numerous organophosphate (OP) pesticides, making its accurate quantification in biological and environmental matrices a cornerstone of exposure assessment and toxicological studies.[1][2][3] The incorporation of four Carbon-13 atoms into the ethyl groups of the molecule renders it chemically identical to the native DEP but mass-shifted, making it an ideal internal standard for mass spectrometry-based analytical techniques.[4][5]
The use of a stable isotope-labeled (SIL) internal standard like Diethyl Phosphate-13C4 Sodium Salt is the gold standard in quantitative analysis.[6] It co-elutes with the analyte of interest and experiences identical ionization suppression or enhancement effects in the mass spectrometer source, thereby correcting for variations in sample preparation and instrumental analysis.[7] This self-validating system ensures the highest degree of accuracy and precision, which is paramount in regulatory submissions and fundamental research.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its correct application.
Chemical and Physical Data
| Property | Value | Source(s) |
| CAS Number | 1329613-90-2 | [1][4][5] |
| Molecular Formula | ¹³C₄H₁₀NaO₄P | [1][4][5] |
| Molecular Weight | 180.05 g/mol | [1][4][5] |
| Accurate Mass | 180.0349 | [4] |
| Appearance | Off-White to Pale Yellow Low Melting Solid | [8] |
| Purity | >95% (typically analyzed by HPLC) | [4] |
| Storage | -20°C is recommended for long-term stability. | [4] |
| Shipping | Can be shipped at ambient temperature for short durations. | [1] |
Structural Information
-
SMILES: O=P(O[13CH2][13CH3])(O[Na])O[13CH2][13CH3][4]
-
InChI: InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1,4+1;[4]
The Rationale for a ¹³C-Labeled Standard
While other isotopically labeled standards, such as deuterated (²H or D) analogs, are available, ¹³C-labeling offers distinct advantages. Deuterated standards can sometimes exhibit a slight chromatographic shift (isotopic effect) relative to the native analyte, and there is a potential for back-exchange of deuterium atoms under certain conditions.[9] In contrast, the ¹³C-label is completely stable and does not alter the chromatographic behavior of the molecule, ensuring perfect co-elution and the most accurate correction for matrix effects.[10]
Analytical Methodologies: A Practical Guide
The primary application of Diethyl Phosphate-13C4 Sodium Salt is as an internal standard for the quantification of DEP in complex matrices, most commonly urine, but also in hair, feces, and environmental samples.[2][3][11] Below are detailed protocols for its use in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Workflow for Quantitative Analysis
The general workflow for using Diethyl Phosphate-13C4 Sodium Salt as an internal standard is as follows:
Caption: General workflow for quantitative analysis using an internal standard.
Sample Preparation: The Critical First Step
The choice of sample preparation technique depends on the matrix and the analytical platform. For polar metabolites like DEP in urine, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common.
Protocol 1: Liquid-Liquid Extraction (LLE) for Urine Samples (for LC-MS/MS)
This protocol is adapted from a validated method for the analysis of organophosphate metabolites in urine.[3][12]
-
Sample Aliquoting: Pipette 200 µL of urine into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of a known concentration of Diethyl Phosphate-13C4 Sodium Salt solution (e.g., 10 µL of a 1 µg/mL solution in methanol) to each sample, calibrator, and quality control sample. The final concentration should be chosen to be in the mid-range of the expected analyte concentrations.
-
Acidification: Add 50 µL of 1 M HCl to acidify the sample.
-
Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Rationale: LLE with ethyl acetate provides good recovery for moderately polar compounds like DEP.[3] Acidification helps to protonate the phosphate group, increasing its solubility in the organic solvent. Spiking the internal standard at the very beginning of the process ensures that it undergoes the same extraction inefficiencies and matrix effects as the native analyte.
Instrumental Analysis: LC-MS/MS and GC-MS
LC-MS/MS is generally preferred for its high sensitivity and specificity for polar metabolites without the need for derivatization.
Exemplary LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column with polar endcapping is a good starting point (e.g., Hypersil Gold aQ C18, 3µm, 100 x 4.6 mm).[13]
-
Mobile Phase A: 0.1% Acetic Acid in Water[13]
-
Mobile Phase B: Methanol:Acetonitrile (1:1)[13]
-
Flow Rate: 0.7 mL/min[13]
-
Gradient: A typical gradient would start with a high aqueous phase (e.g., 95% A) and ramp up to a high organic phase (e.g., 95% B) to elute the analytes, followed by a re-equilibration step.[13]
-
Injection Volume: 2-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal.
-
Ionization: Heated Electrospray Ionization (HESI) in negative ion mode.
MRM Transitions:
The key to a sensitive and specific LC-MS/MS method is the selection of appropriate MRM transitions (precursor ion → product ion).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diethyl Phosphate (DEP) | 153.0 | 78.9 | ~20-40 |
| Diethyl Phosphate-13C4 | 157.0 | 80.9 | ~20-40 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion for DEP in negative mode is [M-H]⁻. The product ion at m/z 78.9 corresponds to [PO₃]⁻. For the ¹³C₄-labeled standard, the precursor will be 4 Da higher, and the corresponding phosphate-containing fragment will also be shifted if it retains a ¹³C atom, which is not the case for the simple phosphate headgroup. A more likely fragmentation would involve the loss of ethene, leading to a product ion that retains the phosphate group and one ethyl group. In this case, both precursor and product ions would be shifted by 4 Da.
GC-MS analysis of DEP requires derivatization to increase its volatility. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).
Caption: Derivatization of DEP for GC-MS analysis.
Exemplary GC-MS Parameters:
-
GC Column: A non-polar or mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5) is suitable.[14]
-
Carrier Gas: Helium
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 70°C) to a high final temperature (e.g., 250°C) is used to separate the analytes.[14]
-
Injection: Splitless injection is typically used for trace analysis.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) or MRM mode.
-
Ionization: Electron Ionization (EI) at 70 eV.
Spectral Data and Interpretation
While specific spectral data for Diethyl Phosphate-13C4 Sodium Salt is not widely published, the expected spectra can be inferred from the unlabeled compound and the principles of isotopic labeling.
Mass Spectrum
In the mass spectrum, the molecular ion and any fragments containing the ethyl groups will be shifted by +4 m/z units compared to the unlabeled DEP. This mass shift is what allows for the differentiation and quantification using isotope dilution.
NMR Spectroscopy
In the ¹³C NMR spectrum, the signals corresponding to the four labeled carbon atoms will be significantly enhanced and will exhibit ¹³C-¹³C and ¹³C-³¹P coupling, providing a wealth of structural information.[15][16] The ¹H NMR spectrum will also be affected, with proton signals coupled to ¹³C.
Conclusion: Enabling High-Confidence Quantitative Analysis
Diethyl Phosphate-13C4 Sodium Salt is an indispensable tool for researchers requiring accurate and precise quantification of diethyl phosphate. Its use as an internal standard in mass spectrometry-based methods mitigates the impact of matrix effects and procedural variability, leading to highly reliable data. The detailed methodologies and underlying principles discussed in this guide provide a robust framework for the successful implementation of this standard in demanding analytical applications, from environmental monitoring to clinical research and drug development.
References
- MedChemExpress. (n.d.). Diethyl phosphate-13C4 sodium.
- Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. (2024, February 15). CDC Stacks.
- Kochansky, J. (2000, July). Synthesis of (Diethyl-d(10)) coumaphos and related compounds. Journal of Agricultural and Food Chemistry, 48(7), 2826-2828.
- Department of Toxic Substances Control. (n.d.).
- Schenke, D. (2000). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Chemosphere, 41(9), 1313-1320.
- Internal Exposure Levels and Health Risk Assessment of Melamine and Organophosphate Metabolites in Urine: Research Progress and Prospects. (2025, November 4). MDPI.
- MedChemExpress. (n.d.). Diethyl phosphate-13C4 sodium | Isotope-Labeled Compound.
- Pharmaffiliates. (n.d.). Diethyl Phosphate-13C4 Sodium Salt.
- University of Ottawa NMR Facility Blog. (2009, July 28). 13C NMR with 1H and 31P Decoupling.
- U.S. Environmental Protection Agency. (n.d.). Determination of Organophosphate Pesticides in Urine Using a 'Filter And Shoot' (FASt®) Extraction and LC-MS/MS.
- Cambridge Isotope Laboratories, Inc. (n.d.).
- LGC Standards. (n.d.). Diethyl Phosphate-13C4 Sodium Salt.
- Partial 13C isotopic enrichment of nucleoside monophosphates: useful reporters for NMR structural studies. (2005, October 27). PMC.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- ¹³C NMR spectra (A–C) and ¹H NMR spectra (D–F) obtained at the start of... (n.d.).
- Bhatale, M., et al. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique.
- Analysis of dialkyl phosphate metabolites in hair using gas chromatography-mass spectrometry: A biomarker of chronic exposure to organophosphate pesticides. (n.d.).
- Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. (2023, August 1). MDPI.
- U.S. Environmental Protection Agency. (n.d.). Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS.
- Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. (2006, February 15). PubMed.
- The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. (n.d.). Romer Labs.
- Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue. (2025, February 25). Frontiers.
- Schenke, D. (2000). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Chemosphere, 41(9), 1313-1320.
- Fisher Scientific. (n.d.). Diethyl Phosphate-13C4 Sodium Salt, TRC 10 mg.
- Implementation of data-dependent isotopologue fragmentation in 13C-based metabolic flux analysis. (2017, April 7). PMC.
- Implementation of data-dependent isotopologue fragmentation in 13C-based metabolic flux analysis. (2017, June 15). PubMed.
- LGC Group. (2013).
- The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. (2026, February 11). Spectroscopy.
- Determination of dialkyl phosphates in human urine using gas chromatography-mass spectrometry. (2000). Journal of Analytical Toxicology, 24(8), 678-682.
- Advances in Oxygen Isotope Analysis of Phosphate by Electrospray Orbitrap Mass Spectrometry for Studying the Microbial Metabolism of. (n.d.). Research Collection.
- Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. (2023, August 1). PMC.
- A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Applic
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. dora.lib4ri.ch [dora.lib4ri.ch]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. journaljpri.com [journaljpri.com]
- 15. University of Ottawa NMR Facility Blog: 13C NMR with 1H and 31P Decoupling [u-of-o-nmr-facility.blogspot.com]
- 16. users.wfu.edu [users.wfu.edu]
